molecular formula C10H20ClF2NO B2793475 [4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride CAS No. 1824271-83-1

[4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride

Cat. No.: B2793475
CAS No.: 1824271-83-1
M. Wt: 243.72
InChI Key: FZSPGFIDBDZDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexyl ring substituted with difluoro groups and a methoxyethyl chain, making it a unique molecule with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexyl core. One common approach is to start with cyclohexanone, which undergoes a series of reactions including fluorination, methoxyethylation, and amination.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted cyclohexyl derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: It could be explored for its pharmacological properties and potential therapeutic uses.

  • Industry: It might find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which [4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets or pathways in the body. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 4,4-Difluoro-1-(2-ethoxyethyl)cyclohexyl]methanamine hydrochloride

  • 4,4-Difluoro-1-(2-propoxyethyl)cyclohexyl]methanamine hydrochloride

  • 4,4-Difluoro-1-(2-butoxyethyl)cyclohexyl]methanamine hydrochloride

Uniqueness: The uniqueness of [4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[4,4-difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F2NO.ClH/c1-14-7-6-9(8-13)2-4-10(11,12)5-3-9;/h2-8,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSPGFIDBDZDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCC(CC1)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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